

3-Chloro-4-(methoxycarbonyl)benzoic acid

molecular weight and formula

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Compound of Interest

Compound Name: 3-Chloro-4-(methoxycarbonyl)benzoic acid

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An In-Depth Technical Guide to **3-Chloro-4-(methoxycarbonyl)benzoic acid** for Researchers and Drug Development Professionals

Introduction

3-Chloro-4-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural arrangement, featuring a chlorine atom and a methoxycarbonyl group on the benzoic acid core, makes it a versatile intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Benzoic acid derivatives are of significant interest in medicinal chemistry due to their established bioavailability and the relative ease with which they can be functionalized[1]. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **3-Chloro-4-(methoxycarbonyl)benzoic acid**, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The molecular structure of **3-Chloro-4-(methoxycarbonyl)benzoic acid** is characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a methoxycarbonyl group. The electron-withdrawing nature of the chlorine and methoxycarbonyl groups influences the electronic environment of the aromatic ring[1].

Table 1: Physicochemical Properties of **3-Chloro-4-(methoxycarbonyl)benzoic acid**

Property	Value	Source
Molecular Formula	C ₉ H ₇ ClO ₄	[1][2]
Molecular Weight	214.60 g/mol	[1][3]
CAS Number	55737-77-4	[4]
IUPAC Name	3-chloro-4-(methoxycarbonyl)benzoic acid	
Synonyms	3-chloro-4-methoxycarbonylbenzoic acid	[2]
Appearance	Colorless needle-like crystals	[4]
Solubility	Limited solubility in water; soluble in polar aprotic solvents like DMSO and DMF.	[1]

Below is the 2D chemical structure of **3-Chloro-4-(methoxycarbonyl)benzoic acid**.

Caption: 2D structure of **3-Chloro-4-(methoxycarbonyl)benzoic acid**.

Synthesis and Manufacturing

The synthesis of **3-Chloro-4-(methoxycarbonyl)benzoic acid** can be achieved through the selective hydrolysis of dimethyl 2-chloro-1,4-benzenedicarboxylate. This method provides a direct route to the target compound.

Experimental Protocol: Synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid[4]

Materials:

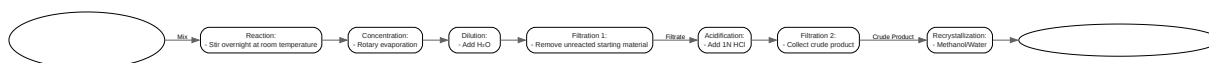
- 2-chloro-1,4-benzenedicarboxylic acid dimethyl ester
- Lithium hydroxide monohydrate (LiOH·H₂O)

- Methanol (MeOH)
- Tetrahydrofuran (THF)
- Water (H₂O)
- 1N Hydrochloric acid (HCl)

Procedure:

- In a round-bottomed flask equipped with a mechanical stirrer, add 2-chloro-1,4-benzenedicarboxylic acid dimethyl ester (0.11 mol), methanol (300 mL), and tetrahydrofuran (300 mL).
- Prepare a solution of lithium hydroxide monohydrate (0.11 mol) in water (200 mL).
- Slowly add the lithium hydroxide solution to the reaction mixture over 10 minutes.
- Stir the reaction mixture overnight at room temperature.
- Concentrate the solution to approximately 150 mL using a rotary evaporator.
- Dilute the concentrated solution with water (200 mL).
- Collect any precipitated solid (unreacted starting material) by filtration and wash with cold water.
- Acidify the combined filtrates by slowly adding 1N hydrochloric acid (112 mL) with stirring.
- Collect the precipitated solid by filtration, wash with cold water, and air dry.
- For further purification, dissolve the dried solid in methanol and heat to approximately 45 °C.
- Slowly add water under stirring until the solution approaches the cloud point.
- Allow the solution to stand at room temperature overnight to allow for crystallization.
- Filter the precipitated colorless solid, wash sequentially with a cold methanol-water (1:2) mixture and cold water.

- Dry the solid to obtain **3-chloro-4-(methoxycarbonyl)benzoic acid** as colorless needle-like crystals.



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Caption: Synthetic workflow for **3-Chloro-4-(methoxycarbonyl)benzoic acid**.

Applications in Drug Discovery and Development

Substituted benzoic acids are pivotal scaffolds in medicinal chemistry. The presence of both a halogen and an ester group on **3-Chloro-4-(methoxycarbonyl)benzoic acid** provides two distinct points for chemical modification, allowing for the generation of diverse molecular libraries for drug screening.

A closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the synthesis of a class of promising SGLT2 inhibitors.[5][6][7] SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes. This highlights the potential of **3-Chloro-4-(methoxycarbonyl)benzoic acid** and its derivatives as important precursors in the development of novel therapeutics. The chloro and methoxycarbonyl groups can enhance the binding affinity of a molecule to hydrophobic pockets within proteins and improve metabolic stability.[1]

Safety and Handling

As with any chemical reagent, **3-Chloro-4-(methoxycarbonyl)benzoic acid** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

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